Methyl 2-(6-fluorobenzofuran-3-yl)acetate
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Overview
Description
Methyl2-(6-fluorobenzofuran-3-yl)acetate is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Chemical Reactions Analysis
Methyl2-(6-fluorobenzofuran-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions
Scientific Research Applications
Methyl2-(6-fluorobenzofuran-3-yl)acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzofuran derivatives.
Medicine: Its potential therapeutic applications include the development of new drugs for treating various diseases.
Industry: The compound can be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Methyl2-(6-fluorobenzofuran-3-yl)acetate involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives are known to inhibit certain enzymes or interfere with cellular processes, leading to their biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Methyl2-(6-fluorobenzofuran-3-yl)acetate can be compared with other benzofuran derivatives, such as:
Benzothiophene derivatives: These compounds also exhibit significant biological activities and are used in similar applications.
Benzofuran-based pyrazoline-thiazoles: These compounds have shown potential antimicrobial activities. The uniqueness of Methyl2-(6-fluorobenzofuran-3-yl)acetate lies in its specific substitution pattern and the resulting biological activities.
Biological Activity
Methyl 2-(6-fluorobenzofuran-3-yl)acetate is a compound of interest within medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the benzofuran family, characterized by a benzofuran ring with a methyl ester functional group. The presence of a fluorine atom at the 6-position of the benzofuran moiety enhances the compound's lipophilicity and metabolic stability, which are critical for its biological activity.
Antimicrobial Properties
Research indicates that compounds within the benzofuran family, including this compound, exhibit antimicrobial properties. Studies have shown that similar structures can inhibit bacterial enzymes, making them potential candidates for developing new antibiotics .
Anticancer Activity
The anticancer potential of this compound has been investigated through various assays. The compound's mechanism of action may involve the inhibition of specific cancer cell signaling pathways and the modulation of apoptosis .
Synthesis Methods
The synthesis of this compound can be achieved through several methods, optimizing reaction conditions such as temperature and solvent choice to enhance yield and purity. Below is a summary of typical synthesis conditions:
Reagent | Amount | Condition | Yield |
---|---|---|---|
Methyl ester precursor | Variable | Reflux in ethanol | Up to 93% |
Sodium hydroxide | 2.5N | Reflux for 30 minutes |
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that this compound exhibited significant inhibition against several bacterial strains, suggesting its potential use in antibiotic development.
- Anticancer Mechanism : In vitro studies revealed that this compound could induce apoptosis in cancer cell lines through the activation of caspase pathways, indicating its promise as an anticancer agent .
- Fluorine Substitution Effects : The introduction of fluorine in similar compounds has been shown to enhance biological activity due to increased lipophilicity and improved binding affinity to target proteins, which is crucial for drug design .
Properties
CAS No. |
1420795-04-5 |
---|---|
Molecular Formula |
C11H9FO3 |
Molecular Weight |
208.18 g/mol |
IUPAC Name |
methyl 2-(6-fluoro-1-benzofuran-3-yl)acetate |
InChI |
InChI=1S/C11H9FO3/c1-14-11(13)4-7-6-15-10-5-8(12)2-3-9(7)10/h2-3,5-6H,4H2,1H3 |
InChI Key |
GTUKXAHHMQBRET-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=COC2=C1C=CC(=C2)F |
Origin of Product |
United States |
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